molecular formula C15H20O2 B12566848 hex-3-enyl 3-phenylpropanoate CAS No. 175667-40-0

hex-3-enyl 3-phenylpropanoate

Cat. No.: B12566848
CAS No.: 175667-40-0
M. Wt: 232.32 g/mol
InChI Key: AIYOLSZNDXXKPH-UHFFFAOYSA-N
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Description

Hex-3-enyl 3-phenylpropanoate is an organic compound with the molecular formula C15H20O2. It is an ester formed from hex-3-enol and 3-phenylpropanoic acid. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-3-enyl 3-phenylpropanoate can be synthesized through esterification, where hex-3-enol reacts with 3-phenylpropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of biocatalysts, such as lipases, can also be employed to achieve high enantioselectivity and efficiency in the esterification process.

Chemical Reactions Analysis

Types of Reactions

Hex-3-enyl 3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-phenylpropanoic acid and hex-3-enol.

    Reduction: Hex-3-enol and 3-phenylpropanol.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Hex-3-enyl 3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects due to its bioactive components.

    Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of hex-3-enyl 3-phenylpropanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which may further interact with biological pathways.

Comparison with Similar Compounds

Hex-3-enyl 3-phenylpropanoate can be compared with other similar esters such as:

    Hex-3-enyl acetate: Known for its fruity aroma, commonly used in flavorings.

    3-phenylpropyl acetate: Another ester with a pleasant fragrance, used in perfumes.

    Hexyl 3-phenylpropanoate: Similar structure but with a different alkyl chain length, affecting its olfactory properties.

These compounds share similar chemical properties but differ in their specific applications and sensory characteristics.

Properties

CAS No.

175667-40-0

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

hex-3-enyl 3-phenylpropanoate

InChI

InChI=1S/C15H20O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-10H,2,8,11-13H2,1H3

InChI Key

AIYOLSZNDXXKPH-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCOC(=O)CCC1=CC=CC=C1

Origin of Product

United States

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